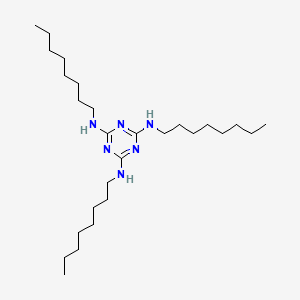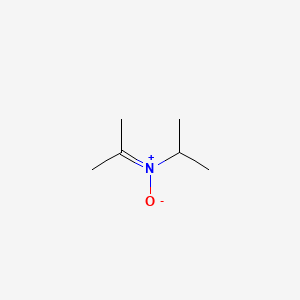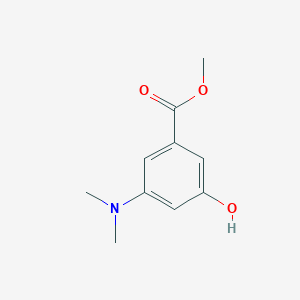![molecular formula C19H21N3O2 B14355122 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol CAS No. 91860-07-0](/img/structure/B14355122.png)
2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with hydroxyethyl and phenyl groups. It is primarily used in industrial and scientific research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol involves multiple steps. One common method includes the reaction of 7-methyl-2-phenyl-1,8-naphthyridine with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and safety. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and naphthyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or naphthyridine rings .
Aplicaciones Científicas De Investigación
2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its cytotoxic properties against cancer cell lines, particularly breast cancer.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of double-stranded DNA, altering its conformation and inhibiting replication and transcription. This property makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl phenyl sulfide
- Ethanol, 2-[(2-aminoethyl)amino]-
- 2-(2-pyridyl)ethanol
Uniqueness
Compared to similar compounds, 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol stands out due to its unique naphthyridine core, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential cytotoxic effects against cancer cells make it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
91860-07-0 |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-8-16-18(22(9-11-23)10-12-24)13-17(21-19(16)20-14)15-5-3-2-4-6-15/h2-8,13,23-24H,9-12H2,1H3 |
Clave InChI |
IHIOSUVCOVCEBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)

methanone](/img/structure/B14355121.png)

